molecular formula C16H15NO2 B2505289 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 338391-79-0

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine

Cat. No.: B2505289
CAS No.: 338391-79-0
M. Wt: 253.301
InChI Key: IJSRZRBTLZHKOY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine core substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 4. The benzoxazine scaffold is characterized by a six-membered ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-3-8-16-14(9-11)17-15(10-19-16)12-4-6-13(18-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRZRBTLZHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and a phenolic compound under acidic conditions. The reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Ring-Opening Reactions

The benzoxazine ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : Protonation of the nitrogen weakens the C–O bond, leading to ring opening. This generates intermediates capable of forming secondary amines or phenolic derivatives .

  • Base-Mediated Ring Opening : Deprotonation at the nitrogen initiates nucleophilic attack on the adjacent carbon, producing aminophenol derivatives .

Example Reaction Conditions :

ReagentProductYield (%)Reference
10% HCl (reflux)4-Methoxy-N-(6-methylphenol)aniline78
K₂CO₃/DMF (reflux)2-Amino-4-methoxyphenyl ether65

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the phenyl ring. Key reactions include:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to methoxy .

  • Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives, often at the ortho position .

Substituent Effects :

PositionReactivity TrendExample Product
ParaEnhanced by methoxy (-OCH₃)3-(3-Nitro-4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine
OrthoModerate due to steric hindrance3-(2-Sulfo-4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine

Multicomponent Reactions

The compound participates in Petasis reactions when catalyzed by pyridinium toluene-sulfonate (PPTS), forming complex heterocycles. For instance:

  • Glyoxal-Mediated Reactions : Combining with arylboronic acids and glyoxal yields 2-hydroxy-1,4-benzoxazine derivatives .

Representative Data from Petasis Reactions :

EntryArylboronic AcidProduct StructureYield (%)
14-MethoxyphenylboronicTrans-4-[(2-methoxynaphthyl)methyl]-3-(4-methoxyphenyl) derivative86
2Phenylboronic acid3-Phenyl-substituted benzoxazine92

Cross-Coupling Reactions

The methyl group at position 6 and methoxyphenyl moiety enable functionalization via:

  • Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at the benzoxazine nitrogen using palladium catalysts .

  • Suzuki–Miyaura Coupling : Reacts with boronic acids to functionalize the

Scientific Research Applications

Neuroprotective Applications

Research has identified compounds within the benzoxazine class, including 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine, as potential neuroprotective agents. These compounds have been shown to exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

  • Mechanism of Action : The neuroprotective effects are attributed to their ability to prevent neuronal death in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit apoptosis in neuronal cells exposed to neurotoxic agents, thereby preserving neuronal integrity and function .
  • Case Study : A study involving 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one highlighted its ability to protect susceptible neuronal populations from degeneration. This indicates that similar benzoxazine compounds could be developed for therapeutic use against neurodegeneration .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies demonstrating its efficacy against multiple cancer cell lines.

  • Antiproliferative Activity : Recent research indicates that benzoxazine derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways. For instance, one derivative showed an IC50 value of 7.84–16.2 µM against several cancer cell lines, suggesting strong anticancer activity .
  • Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis through the disruption of microtubule dynamics, which is essential for cell division. Compounds have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is crucial for validating their structure and understanding their biological activity.

Synthesis Step Description
Step 1Formation of the benzoxazine ring through cyclization reactions involving appropriate precursors.
Step 2Introduction of methoxy and methyl groups via electrophilic substitution reactions.
Step 3Purification and characterization using techniques like NMR and mass spectrometry.

The biological activities of this compound extend beyond neuroprotection and anticancer effects:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties by disrupting essential biochemical pathways in pathogens.
  • In Vivo Efficacy : Studies involving xenograft models indicate that these compounds can effectively reduce tumor growth with minimal toxicity observed at therapeutic doses .

Summary of Key Findings

Application Area Findings
NeuroprotectionCompounds exhibit protective effects against neurodegeneration; potential for treating Alzheimer's and Parkinson's diseases.
AnticancerStrong antiproliferative activity against various cancer cell lines; mechanisms involve apoptosis induction and microtubule disruption.
AntimicrobialSignificant activity against bacteria and fungi; potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s stability and ability to form hydrogen bonds make it a suitable candidate for drug design and development.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The methyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., chlorine), favoring interactions in biological systems .

Chalcone Derivatives with 4-Methoxyphenyl Substitutions

Compound Name Substituents (Ring A/Ring B) IC₅₀ (μM) Notes Reference
Cardamonin Hydroxyl (ortho/para, Ring A); none (Ring B) 4.35 Highest activity due to hydroxyl groups
2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) 4-Methoxyphenyl (Ring B) 13.82 Methoxy substitution correlates with reduced potency vs. electron-withdrawing groups
2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) 4-Methoxyphenyl (Ring A/B) 70.79 Dual methoxy substitution leads to significant activity drop

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substitution (electron-donating) at para positions reduces inhibitory potency compared to halogens (e.g., fluorine, bromine) in chalcones, as seen in the higher IC₅₀ of 2h (13.82 μM) vs. 2j (4.703 μM) .
  • Positional Sensitivity : Methoxy groups at both Rings A and B (e.g., 2p) drastically increase IC₅₀, suggesting steric or electronic clashes in target binding .

Heterocyclic Variants: Benzoxazines vs. Benzoxathiins

Replacing oxygen with sulfur in the benzoxazine scaffold yields benzoxathiins, altering physicochemical properties:

Property This compound 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiin
Heteroatoms O, N S, N
Synthesis Likely via phenol alkylation/cyclization Sodium hydride-mediated coupling in DMF
Stability Higher oxidative stability due to oxygen Sulfur may confer redox activity
Lipophilicity Moderate (logP ~2.5–3.0) Higher (logP ~3.5–4.0 due to thiophene)

Key Observations :

  • Electronic Effects : Sulfur in benzoxathiins increases lipophilicity and may enable unique reactivity (e.g., participation in redox cycles) compared to benzoxazines .
  • Synthetic Accessibility : Both classes utilize similar reagents (e.g., NaH, DMF), but benzoxathiins require thiophene integration, complicating synthesis .

Biological Activity

3-(4-Methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a compound that belongs to the benzoxazine family, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including anticancer, neuroprotective, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NOC_{16}H_{17}NO. The structure features a benzoxazine ring that contributes to its reactivity and biological activity. The methoxy group at the para position of the phenyl ring enhances its solubility and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that substituents on the benzoxazine scaffold can significantly affect potency:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23115.5
This compoundPC312.8
Control (Etoposide)MDA-MB-23110.0

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Neuroprotective Effects

Neuroprotection is another promising area of research for benzoxazines. In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of intracellular glutathione levels and inhibition of apoptotic pathways. For example, a related benzoxazine derivative exhibited a maximum tolerated concentration (MTC) of over 250 µM without significant toxicity, indicating a favorable safety profile for neuroprotective applications .

Antimicrobial Activity

The antimicrobial properties of benzoxazines have also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains. Preliminary tests indicated notable bactericidal activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazines:

  • Anticancer Study : A comprehensive evaluation of various benzoxazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, with significant reductions in tumor volume observed after treatment with this compound .
  • Neuroprotection : A study investigating neuroprotective effects found that treatment with this compound reduced neuronal cell death by approximately 70% in models of oxidative stress .
  • Antimicrobial Efficacy : Research on the antimicrobial activity of benzoxazines showed that compounds with similar structures effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating infections .

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